molecular formula C13H19NO B13525357 3-(2-Phenylpropan-2-yl)morpholine

3-(2-Phenylpropan-2-yl)morpholine

Cat. No.: B13525357
M. Wt: 205.30 g/mol
InChI Key: NWBIUACQDLKEQM-UHFFFAOYSA-N
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Description

3-(2-Phenylpropan-2-yl)morpholine is a morpholine derivative characterized by a quaternary carbon center at the 2-phenylpropan-2-yl substituent attached to the morpholine ring. This structural feature imparts steric bulk and modulates physicochemical properties such as lipophilicity and basicity. Morpholine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to mimic peptide bonds, enhancing metabolic stability . The synthesis of such compounds often employs diversity-oriented strategies (DOS), where quaternary stereocenters—like the one in 3-(2-phenylpropan-2-yl)morpholine—significantly expand accessible chemical space .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2-phenylpropan-2-yl)morpholine

InChI

InChI=1S/C13H19NO/c1-13(2,11-6-4-3-5-7-11)12-10-15-9-8-14-12/h3-7,12,14H,8-10H2,1-2H3

InChI Key

NWBIUACQDLKEQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1COCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Overview

Reductive amination is a widely employed method for synthesizing substituted morpholine derivatives, including 3-(2-Phenylpropan-2-yl)morpholine. This approach involves the reaction of a ketone or aldehyde precursor with morpholine or its derivatives, followed by reduction of the imine intermediate.

Detailed Procedure

  • Starting Materials: Morpholine and 2-phenylpropan-2-one (or related ketone).
  • Reagents: A reducing agent such as borane-dimethylamine complex is preferred due to its mildness and selectivity.
  • Conditions: The reaction is typically conducted in organic solvents like dimethyl sulfoxide or isopropanol in the presence of a weak acid catalyst (e.g., acetic acid, citric acid, or hydrochloric acid) to facilitate imine formation.
  • Work-up: After completion, the reaction mixture is quenched with an aqueous strong base (e.g., potassium hydroxide or sodium hydroxide) to neutralize excess reagents and facilitate product isolation.

Advantages

  • High chemoselectivity and yields.
  • Mild reaction conditions preserving sensitive functional groups.
  • Scalable for industrial synthesis.

Supporting Data

Parameter Details
Reducing agent Borane-dimethylamine complex
Solvent Dimethyl sulfoxide, Isopropanol
Acid catalyst Acetic acid, Citric acid, HCl
Temperature Room temperature to mild heating
Work-up Aqueous KOH or NaOH quench
Product purity Typically >95% after standard work-up

This method is adapted from a patent describing linear processes for morpholine compound synthesis, highlighting the efficiency of reductive amination in morpholine functionalization.

Alkylation of Morpholine with 2-Phenylpropan-2-yl Halides

Method Overview

Direct alkylation of morpholine nitrogen with halogenated 2-phenylpropan-2-yl derivatives is another route to access 3-(2-Phenylpropan-2-yl)morpholine.

Detailed Procedure

  • Starting Materials: Morpholine and 2-phenylpropan-2-yl bromide or chloride.
  • Reagents: Base such as cesium carbonate or potassium carbonate to deprotonate morpholine nitrogen.
  • Solvent: Acetonitrile or tetrahydrofuran.
  • Conditions: Stirring at room temperature or slight heating for several hours.
  • Work-up: Extraction with organic solvents, drying over sodium sulfate, and purification by recrystallization or chromatography.

Advantages

  • Straightforward reaction setup.
  • Avoids use of reducing agents.
  • Potential for high regioselectivity.

Supporting Data

Parameter Details
Base Cesium carbonate, Potassium carbonate
Solvent Acetonitrile, Tetrahydrofuran
Temperature Room temperature to 40°C
Reaction time 3–6 hours
Product isolation Extraction, drying, recrystallization

This alkylation strategy is supported by literature on morpholine derivatives synthesis involving nucleophilic substitution reactions with alkyl halides.

Cyclization from Amino Acid-Derived Alkynols

Method Overview

A more sophisticated approach involves intramolecular cyclization of amino acid-derived alkynols to form morpholine rings bearing substituents analogous to 2-phenylpropan-2-yl groups.

Detailed Procedure

  • Starting Materials: N-Boc or N-Tosyl protected amino acid-derived alkynols.
  • Catalyst: Silver triflate (AgOTf) as a promoter of intramolecular cyclization.
  • Solvent: Dichloromethane.
  • Conditions: Reaction at 0 °C for short time periods.
  • Outcome: Formation of 2-methylene morpholines or related derivatives, which can be further elaborated to 3-(2-Phenylpropan-2-yl)morpholine analogs.

Mechanistic Insight

The reaction proceeds via 6-exo-dig cyclization, favoring morpholine ring formation. Protection groups influence the product outcome (morpholines vs. oxazines).

Supporting Data

Parameter Details
Catalyst Silver triflate (20 mol%)
Solvent Dichloromethane
Temperature 0 °C
Reaction time Minutes to 1 hour
Yield Moderate to good (50–80%)

This method is derived from recent research on amino acid-derived morpholine synthesis and provides access to diverse morpholine derivatives with controlled stereochemistry.

Peptide Coupling and Subsequent Functionalization

Method Overview

In complex synthetic schemes, morpholine derivatives bearing bulky substituents like 2-phenylpropan-2-yl groups are prepared via peptide coupling strategies involving morpholinoacetamido intermediates.

Detailed Procedure

  • Starting Materials: Chiral diols or morpholinoacetamido peptides.
  • Coupling Agents: BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), hydroxybenzotriazole.
  • Conditions: Low temperature (0–5 °C), inert atmosphere.
  • Work-up: Quenching with water, filtration, washing, and purification.

Advantages

  • Enables stereoselective synthesis.
  • Suitable for complex drug-like molecules.
  • High purity products.

Supporting Data

Parameter Details
Coupling agents BOP, Hydroxybenzotriazole
Temperature 0–5 °C
Yield ~40% (typical for complex peptides)
Purification Filtration, washing, chromatography

This approach is exemplified in the preparation of morpholine-containing peptides and drug candidates, demonstrating the versatility of morpholine chemistry in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Reference
Reductive Amination Borane-dimethylamine, weak acid, DMSO Mild, selective, scalable High (>90%)
Alkylation with Halides 2-Phenylpropan-2-yl bromide, base, MeCN Simple, direct Moderate to high
Cyclization from Alkynols Amino acid-derived alkynols, AgOTf, DCM Stereocontrolled, novel derivatives Moderate (50–80%)
Peptide Coupling Functionalization BOP, HOBt, low temp, chiral diols Complex molecules, stereoselective Moderate (~40%)

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylpropan-2-yl)morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Morpholine Derivatives

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Features
3-(2-Phenylpropan-2-yl)morpholine 2-Phenylpropan-2-yl C₁₃H₁₇NO 203.28 Quaternary carbon, steric hindrance
FAA8955 () 2-Phenylpropan-2-yl-O-Aspartic acid C₂₈H₂₇NO₆ 473.53 Fmoc-protected, peptidomimetic scaffold
Compound 9b () 3′,4′-Methylenedioxyphenyl C₁₅H₁₇NO₃ 275.30 Electron-rich aromatic substituent
4-TERT-BUTYL-2-[3-TRIFLUOROMETHYLPHENYL]MORPHOLINE () tert-butyl, 3-trifluoromethylphenyl C₁₅H₂₀F₃NO 287.32 Fluorinated groups, enhanced lipophilicity

Key Observations :

  • Steric Effects : The 2-phenylpropan-2-yl group in 3-(2-phenylpropan-2-yl)morpholine introduces greater steric hindrance compared to linear alkyl or electron-donating substituents (e.g., methylenedioxyphenyl in Compound 9b) .
  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability, whereas electron-rich substituents (e.g., methylenedioxy in Compound 9b) may enhance π-π interactions .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Profiles

Compound Basicity (pKb) LogP (Predicted) Aqueous Solubility CNS Penetration Potential
3-(2-Phenylpropan-2-yl)morpholine ~6.0* ~2.5 Low Moderate ()
Morpholine (Parent) 5.64 ~0.3 High Low
Piperidine 2.88 ~0.8 High High
4-TERT-BUTYL-2-[3-TRIFLUOROMETHYLPHENYL]MORPHOLINE N/A ~3.1 Very Low High (Fluorination)

Key Findings :

  • Basicity : The quaternary carbon in 3-(2-phenylpropan-2-yl)morpholine reduces basicity compared to piperidine (pKb 2.88) and even parent morpholine (pKb 5.64) due to steric inhibition of protonation .
  • CNS Penetration : Morpholine acetals, such as those with alkoxy substituents, show enhanced brain exposure (5–7-fold increase in B/P ratio) . While 3-(2-phenylpropan-2-yl)morpholine lacks an acetal group, its steric bulk may still permit moderate CNS access .

Critical Insights :

  • Steric Hindrance : The 2-phenylpropan-2-yl group complicates reactions requiring morpholine’s lone pair (e.g., alkylation), often necessitating catalysts like DABCO .
  • Fluorinated Analogs : Derivatives like those in demand specialized fluorination techniques but offer improved metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Phenylpropan-2-yl)morpholine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of 3-(2-Phenylpropan-2-yl)morpholine can be achieved via nucleophilic substitution or condensation reactions. Key variables to optimize include:

  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd/C) to enhance yield .
  • Temperature : Reactions typically proceed at 80–120°C; higher temperatures may improve kinetics but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution.

Q. Example Optimization Table

ConditionCatalystTemp (°C)SolventYield (%)Purity (%)
Route AK₂CO₃100DMF6592
Route BPd/C120Toluene7895

Q. Reference :

Q. Which analytical techniques are most effective for characterizing 3-(2-Phenylpropan-2-yl)morpholine, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, the morpholine ring protons appear as a multiplet at δ 3.5–4.0 ppm, while the phenyl group resonates at δ 7.2–7.5 ppm .
  • HPLC-MS : Quantifies purity and detects impurities. Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) .
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .

Q. Reference :

Q. How can solubility challenges be addressed during in vitro assays for 3-(2-Phenylpropan-2-yl)morpholine?

Methodological Answer:

  • Solvent screening : Test DMSO, ethanol, or aqueous buffers (pH 7.4) for solubility. Pre-saturate solvents with the compound to avoid precipitation.
  • Surfactants : Add polysorbate-80 (0.1% w/v) to enhance solubility in aqueous media .
  • Co-solvency : Use ethanol:water (1:1) mixtures for balanced polarity .

Q. Reference :

Advanced Research Questions

Q. How can enantiomeric separation of 3-(2-Phenylpropan-2-yl)morpholine be achieved, and what chiral stationary phases are recommended?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Adjust flow rate to 1.0 mL/min for baseline resolution .
  • SFC (Supercritical Fluid Chromatography) : CO₂ with methanol co-solvent offers faster separation and higher efficiency .

Q. Reference :

Q. What experimental strategies assess the stability of 3-(2-Phenylpropan-2-yl)morpholine under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .

Q. Degradation Profile Example

Condition% DegradationMajor Degradant
Acidic (pH 2)15Ring-opened amine
Basic (pH 10)30Oxidized morpholine

Q. Reference :

Q. How can molecular docking studies elucidate the biological activity of 3-(2-Phenylpropan-2-yl)morpholine against target enzymes?

Methodological Answer:

  • Target selection : Prioritize enzymes with known morpholine interactions (e.g., monoamine oxidases, cytochrome P450).
  • Docking software : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (100 ns) to assess binding stability .
  • In vitro validation : Perform enzyme inhibition assays (IC₅₀ determination) to correlate docking scores with activity .

Q. Reference :

Q. What computational methods predict the physicochemical properties of 3-(2-Phenylpropan-2-yl)morpholine?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moment, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • QSAR models : Train models on morpholine derivatives to estimate logP, solubility, and bioavailability .

Q. Reference :

Q. How should researchers address contradictory data in reproducibility studies involving 3-(2-Phenylpropan-2-yl)morpholine?

Methodological Answer:

  • Control variables : Standardize synthetic batches (e.g., catalyst purity, solvent drying) and analytical conditions (e.g., column age, detector calibration) .
  • Statistical analysis : Apply ANOVA to compare inter-lab results; outliers may indicate unaccounted variables (e.g., trace metal contamination) .
  • Collaborative validation : Share samples with independent labs using blinded protocols .

Q. Reference :

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